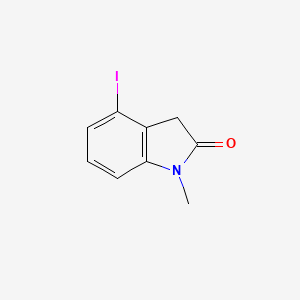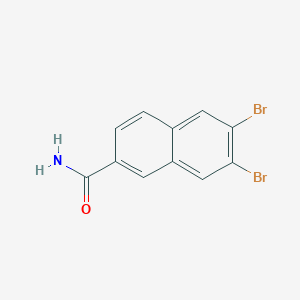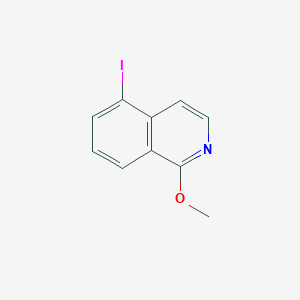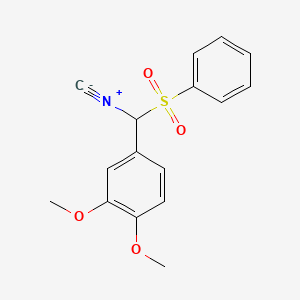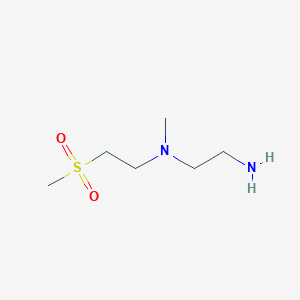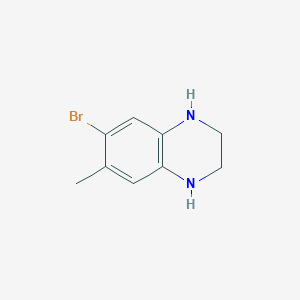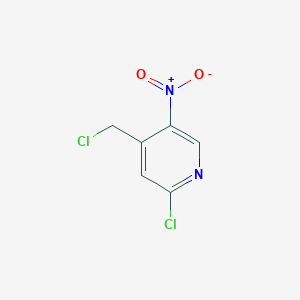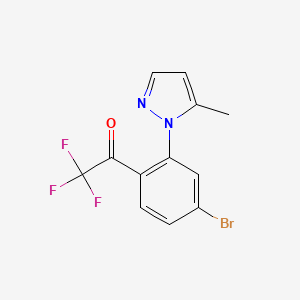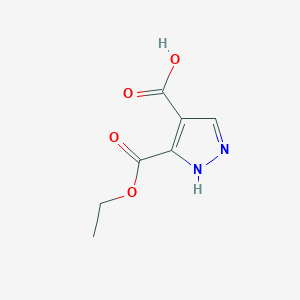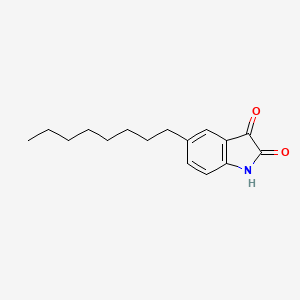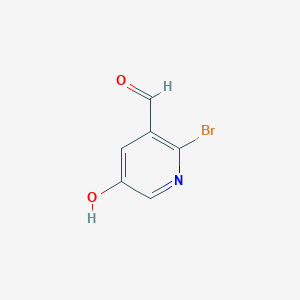
2-Bromo-5-hydroxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the second position and a hydroxyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinaldehyde typically involves the bromination of 5-hydroxynicotinaldehyde. One common method includes the use of bromine in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products:
Oxidation: 2-Bromo-5-hydroxynicotinic acid.
Reduction: 2-Bromo-5-hydroxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxynicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Bromo-5-hydroxybenzaldehyde: Similar structure but lacks the pyridine ring.
2-Hydroxynicotinaldehyde: Lacks the bromine atom but has similar functional groups.
5-Bromo-2-hydroxynicotinaldehyde: Different position of the bromine atom
Uniqueness: 2-Bromo-5-hydroxynicotinaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups on the nicotinaldehyde framework. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H4BrNO2 |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
2-bromo-5-hydroxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-3,10H |
InChI Key |
RCBPPURWHBVDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


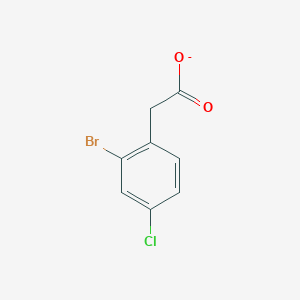
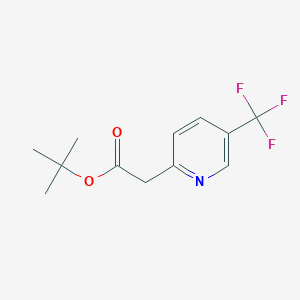
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
